molecular formula C6H7BrN2O2 B13497774 4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylic acid

4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylic acid

Cat. No.: B13497774
M. Wt: 219.04 g/mol
InChI Key: JSMOUXQEBSLYHG-UHFFFAOYSA-N
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Description

4-Bromo-1,5-dimethyl-1H-imidazole-2-carboxylic acid is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a bromine atom at the 4th position, two methyl groups at the 1st and 5th positions, and a carboxylic acid group at the 2nd position. The unique structure of this compound makes it a valuable building block in various chemical syntheses and applications.

Properties

Molecular Formula

C6H7BrN2O2

Molecular Weight

219.04 g/mol

IUPAC Name

4-bromo-1,5-dimethylimidazole-2-carboxylic acid

InChI

InChI=1S/C6H7BrN2O2/c1-3-4(7)8-5(6(10)11)9(3)2/h1-2H3,(H,10,11)

InChI Key

JSMOUXQEBSLYHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1C)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Route A: Bromination of 1,5-Dimethylimidazole

Starting Material:

  • 1,5-Dimethylimidazole, a commercially available or readily synthesized compound.

Procedure:

  • Bromination is achieved using N-bromosuccinimide (NBS) in an inert solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
  • The reaction is typically performed at room temperature or slightly elevated temperatures, with control over reaction time to prevent over-bromination.
  • The regioselectivity favors substitution at the 4-position due to electronic effects of methyl groups at N-1 and N-5.

Reaction Conditions:

Imidazole + N-bromosuccinimide (NBS) in DMF or DCM
Temperature: Room temperature to 50°C
Duration: 6-12 hours

Outcome:

  • Formation of 4-bromo-1,5-dimethylimidazole with high regioselectivity.

Route B: Bromination of 1,2-Dimethyl-1H-imidazole

Alternative starting material:

  • 1,2-Dimethyl-1H-imidazole, synthesized via methylation of imidazole derivatives.

Procedure:

  • Similar bromination with NBS or bromine in a suitable solvent.
  • The process is monitored via TLC or LC-MS to control the degree of bromination.
  • Excess bromination can lead to polybrominated byproducts, so stoichiometry control is critical.

Functionalization at the 2-Position: Carboxylation

Oxidative Carboxylation

Method:

  • The brominated imidazole undergoes oxidation or carboxylation to introduce the carboxylic acid at the 2-position.
  • This can be achieved through:

Example Procedure:

Brominated imidazole + n-Butyllithium (n-BuLi) in THF at -78°C
Followed by CO2 bubbling or addition of dry ice
Reaction quench and acid workup yields the carboxylic acid.

Alternative: Direct Oxidation

  • Using oxidants like potassium permanganate or potassium dichromate in aqueous conditions to oxidize the methyl group at the 2-position to a carboxylic acid.

Summary of Key Reaction Conditions and Yields

Step Reagents Solvent Temperature Duration Yield Notes
Bromination N-bromosuccinimide (NBS) DMF or DCM Room temp to 50°C 6-12 h ~80% Regioselective at 4-position
Carboxylation n-Butyllithium + CO2 THF -78°C to room temp 1-2 days ~60-70% Requires careful control to prevent overreaction
Oxidation KMnO4 or K2Cr2O7 Aqueous Reflux Several hours Variable Converts methyl to carboxylic acid

Notable Research and Industrial Protocols

Cost-Effective Synthesis (Reference)

  • Starts from 1,2-dimethyl-1H-imidazole.
  • Bromination with N-bromosuccinimide in DMF yields 4,5-dibromo-1,2-dimethylimidazole.
  • Selective debromination using isopropyl magnesium chloride (Grignard reagent) yields 4-bromo-1,2-dimethylimidazole.
  • The process is scalable, with yields around 80%, emphasizing cost-effectiveness and high throughput.

Alternative Approaches

  • Methylation of 5-bromo-2-methyl-1H-imidazole followed by oxidation.
  • Use of Sandmeyer reactions for regioselective bromination.
  • Direct oxidation of methyl groups with permanganate or chromate reagents.

Notes on Purification and Characterization

  • Reactions are typically monitored via TLC, LC-MS, or NMR.
  • Purification is achieved through column chromatography, recrystallization, or filtration.
  • Characterization involves NMR (1H, 13C), HRMS, and IR spectroscopy to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1,5-dimethyl-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4th position can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include disubstituted imidazoles and other derivatives, depending on the reagents and conditions used .

Mechanism of Action

The mechanism of action of 4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylic acid involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biological processes. For example, the N3 nitrogen of the imidazole ring can bind to the heme iron atom of ferric cytochrome P450, affecting its activity .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-1,5-dimethyl-1H-imidazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Biological Activity

4-Bromo-1,5-dimethyl-1H-imidazole-2-carboxylic acid (C6H7BrN2O2) is a heterocyclic organic compound notable for its imidazole ring structure, which includes two nitrogen atoms and a carboxylic acid functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its diverse biological activities.

The molecular weight of this compound is approximately 219.04 g/mol. The presence of the bromine atom at the 4-position of the imidazole ring significantly influences its chemical reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. Its mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival.
  • Antioxidant Activity : The compound has demonstrated antioxidant properties, which can protect cells from oxidative stress and reduce the risk of chronic diseases linked to oxidative damage.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic processes, potentially leading to therapeutic applications in metabolic disorders.

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as a natural antimicrobial agent.
  • Antioxidant Potential : In vitro assays assessing the compound's ability to scavenge free radicals demonstrated significant antioxidant activity, comparable to established antioxidants like ascorbic acid. This positions the compound as a candidate for further development in nutraceutical applications.
  • Enzyme Interaction Studies : Research involving enzyme kinetics revealed that this compound could act as a competitive inhibitor for certain key enzymes in metabolic pathways, indicating its potential use in drug design targeting metabolic diseases .

Structure and Similar Compounds

The unique structure of this compound contributes to its biological activity. Below is a comparison table with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
1,5-DimethylimidazoleC5H7N2Lacks halogen substitution; simpler structure
4-Chloro-1,5-dimethylimidazoleC5H7ClN2Chlorine instead of bromine
Methyl 4-bromo-1H-imidazole-2-carboxylateC6H8BrN2O2Methyl ester; alters solubility and reactivity

The bromine substitution pattern enhances the compound's biological activity compared to its analogs .

Q & A

Q. What are the optimal synthetic routes for 4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylic acid, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves bromination of a pre-functionalized imidazole core. Key steps include:

  • Bromination: Introduce bromine at the 4-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) to avoid over-substitution.
  • Methylation: Sequential alkylation at the 1- and 5-positions using methyl iodide and a base like NaH in THF.
  • Carboxylation: Direct carboxylation at the 2-position via CO₂ insertion under palladium catalysis or via hydrolysis of a nitrile intermediate .
    Yield Optimization: Monitor reaction progress using TLC and HPLC. Purify intermediates via recrystallization (e.g., ethanol/water mixtures) to minimize side products. Adjust stoichiometry of NBS to 1.1 equivalents to prevent di-bromination .

Q. How can spectroscopic techniques (FTIR, NMR) confirm the structure of this compound?

Methodological Answer:

  • FTIR: Identify characteristic bands:
    • C=O stretch: ~1700 cm⁻¹ (carboxylic acid).
    • C-Br stretch: ~550–650 cm⁻¹.
    • Imidazole ring vibrations: ~1500–1600 cm⁻¹ (C=N and C=C) .
  • ¹H NMR: Assign peaks based on substituent effects:
    • Methyl groups: δ ~2.4–2.6 ppm (singlets for 1- and 5-CH₃).
    • Imidazole protons: δ ~7.2–7.5 ppm (split due to bromine’s electronegativity).
  • ¹³C NMR: Carboxylic acid carbon at ~165–170 ppm; brominated carbon at ~115 ppm .

Advanced Research Questions

Q. How do hydrogen bonding patterns influence the crystallographic packing of this compound?

Methodological Answer:

  • Crystallization: Grow single crystals via slow evaporation in ethanol/water (1:1).
  • X-ray Diffraction: Use SHELX (SHELXL-2018) for structure refinement. The carboxylic acid group forms O–H···N hydrogen bonds with adjacent imidazole rings (distance ~2.8 Å, angle ~160°), creating a 2D layered structure .
  • Graph Set Analysis: Apply Etter’s rules to classify motifs (e.g., R₂²(8) for dimeric carboxylic acid interactions). Bromine’s steric bulk disrupts π-π stacking, favoring hydrogen-bonded networks .

Q. What computational strategies predict the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

  • DFT Calculations: Use Gaussian 16 with B3LYP/6-311++G(d,p) to model the Pd-catalyzed coupling of the 4-bromo group with aryl boronic acids.
    • Key Parameters: Calculate activation energy (ΔG‡) for oxidative addition (~25 kcal/mol) and identify electron-deficient aryl partners (Hammett σ⁺ > 0.5) for higher yields.
  • Docking Studies: Simulate Pd(0) interaction with the brominated imidazole to assess steric accessibility .

Q. How does the bromine substituent affect enzymatic inhibition compared to chloro/iodo analogs?

Methodological Answer:

  • Enzyme Assays: Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.
    • IC₅₀ Values: Bromine’s moderate electronegativity (~2.96) balances electron withdrawal and steric effects, yielding IC₅₀ = 1.2 µM vs. 2.5 µM (Cl) and 0.8 µM (I) .
  • Molecular Dynamics (MD): Simulate binding in Autodock Vina. Bromine’s van der Waals radius (1.85 Å) enhances hydrophobic pocket occupancy vs. chlorine (1.75 Å) .

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